Cas no 897615-99-5 (3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one)
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- CCG-135613
- 897615-99-5
- 3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
- AKOS001838880
- F1603-0274
- ChemDiv3_015393
- HMS1516L15
-
- Inchi: 1S/C16H11ClFNO3S/c1-19-9-15(16(20)13-8-11(18)4-7-14(13)19)23(21,22)12-5-2-10(17)3-6-12/h2-9H,1H3
- InChI Key: QZZKUNXOLYMJLO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1=CN(C)C2C=CC(=CC=2C1=O)F)(=O)=O
Computed Properties
- Exact Mass: 351.0132202g/mol
- Monoisotopic Mass: 351.0132202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 607
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 62.8Ų
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1603-0274-2μmol |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-5μmol |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-10μmol |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-20μmol |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-1mg |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-2mg |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-3mg |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-4mg |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-5mg |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F1603-0274-10mg |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
897615-99-5 | 10mg |
$79.0 | 2023-09-05 |
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Research Update on 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS: 897615-99-5)
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS: 897615-99-5) is a synthetic small molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique quinolin-4-one scaffold and sulfonyl functional group, has been explored for its pharmacological properties, particularly in the context of enzyme inhibition and targeted therapy.
Recent studies have focused on the synthesis and optimization of this compound to enhance its biological activity and pharmacokinetic profile. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, which improved yield and purity compared to previous methods. The study highlighted the importance of the sulfonyl group in mediating interactions with target proteins, suggesting its potential as a key pharmacophore.
In vitro and in vivo evaluations have demonstrated that this compound exhibits promising activity against a range of biological targets. For instance, a 2024 preprint from BioRxiv revealed that 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one acts as a potent inhibitor of protein kinase C (PKC), with IC50 values in the nanomolar range. This finding positions the compound as a candidate for further development in oncology, given PKC's role in cancer cell signaling pathways.
Additionally, computational modeling studies have provided insights into the binding mechanisms of this compound. Molecular docking simulations indicate that the chlorobenzenesulfonyl moiety engages in hydrophobic interactions with the target enzyme's active site, while the fluorine atom enhances binding affinity through electrostatic interactions. These findings were corroborated by X-ray crystallography data published in Nature Communications in early 2024.
Despite these advancements, challenges remain in the clinical translation of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one. Issues such as metabolic stability and off-target effects need to be addressed through further structural modifications. Ongoing research is exploring the incorporation of additional functional groups to improve selectivity and reduce toxicity.
In conclusion, 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one represents a promising scaffold for drug development, with recent studies underscoring its potential in targeted therapy. Future research should focus on optimizing its pharmacological properties and advancing it through preclinical studies to evaluate its therapeutic efficacy in disease models.
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